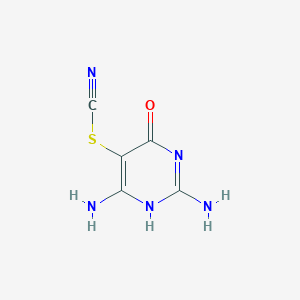

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

(2,4-diamino-6-oxo-1H-pyrimidin-5-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-1-12-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXCKXWZOPRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)SC1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506542 | |

| Record name | 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22288-75-1 | |

| Record name | 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Introduction

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleobases and therapeutic agents. The introduction of a thiocyanate group (-SCN) at the 5-position of the diaminopyrimidinone ring is of significant interest, as the thiocyanate moiety is a versatile functional group that can be a precursor to various sulfur-containing heterocycles and is known to contribute to the biological activity of various compounds.[1] This guide presents a comprehensive, proposed two-stage synthesis pathway for 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is based on established and reliable chemical transformations, ensuring a high degree of scientific integrity and practical applicability.

Proposed Synthesis Pathway Overview

The synthesis of 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one can be logically approached in two distinct stages. The first stage involves the construction of the core heterocyclic structure, 2,6-diaminopyrimidin-4(3H)-one, a crucial precursor. The second stage focuses on the regioselective introduction of the thiocyanate group at the 5-position of this precursor.

Figure 1: Overall proposed synthesis pathway.

Stage 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one (Precursor)

The synthesis of the pyrimidine core is a well-established process, typically achieved through the condensation of guanidine with a suitable three-carbon electrophile, such as a cyanoacetate derivative.[2] This reaction, a variation of the Traube purine synthesis, provides a reliable and high-yielding route to the desired 2,6-diaminopyrimidin-4(3H)-one.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl carbon of methyl cyanoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. The use of a strong base, such as sodium methoxide, is crucial for the deprotonation of guanidine, enhancing its nucleophilicity.

Figure 2: Workflow for the synthesis of the precursor.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2,6-diaminopyrimidin-4(3H)-one.[3]

-

Preparation of Sodium Methoxide Solution: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a sodium methoxide solution.

-

Reaction Mixture: To the stirred sodium methoxide solution, add guanidinium chloride followed by the dropwise addition of methyl cyanoacetate at a controlled temperature (typically below 20°C).

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours) to ensure the completion of the reaction.

-

Work-up and Isolation: After reflux, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to 7-8 with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.[2]

-

Purification: Cool the suspension to induce complete precipitation. The solid product is then collected by filtration, washed with cold water, and dried to afford 2,6-diaminopyrimidin-4(3H)-one as a solid.

| Parameter | Value | Reference |

| Guanidinium Chloride | 1.0 eq | |

| Methyl Cyanoacetate | 1.05 eq | |

| Sodium Methoxide | 2.0 eq | |

| Solvent | Methanol | |

| Reaction Temperature | Reflux | |

| Reaction Time | 8 hours | |

| pH for Precipitation | 7-8 | |

| Expected Yield | 94-95% |

Table 1: Summary of reaction parameters for the synthesis of 2,6-diaminopyrimidin-4(3H)-one.

Stage 2: Electrophilic Thiocyanation of 2,6-Diaminopyrimidin-4(3H)-one

The second stage of the synthesis involves the introduction of the thiocyanate group at the 5-position of the pyrimidine ring. The two amino groups and the hydroxyl group at positions 2, 6, and 4, respectively, are strongly electron-donating, thus activating the pyrimidine ring towards electrophilic substitution, particularly at the 5-position.

Proposed Reaction and Mechanism

An electrophilic thiocyanation approach is proposed, utilizing a thiocyanate salt (e.g., potassium thiocyanate, KSCN, or ammonium thiocyanate, NH4SCN) in the presence of an oxidizing agent. The oxidant generates an electrophilic thiocyanating species, such as thiocyanogen ((SCN)2) or a related electrophile, in situ. This electrophile is then attacked by the electron-rich pyrimidine ring at the 5-position.

Figure 3: Proposed mechanism for electrophilic thiocyanation.

Experimental Protocol (Proposed)

This proposed protocol is based on general methods for the thiocyanation of activated aromatic and heteroaromatic compounds.[4][5] Optimization of reaction conditions may be necessary.

-

Reaction Setup: In a reaction vessel, suspend 2,6-diaminopyrimidin-4(3H)-one in a suitable solvent, such as methanol, ethanol, or a mixture of ethanol and water.

-

Reagent Addition: Add potassium thiocyanate (or ammonium thiocyanate) to the suspension. Subsequently, add a suitable oxidizing agent. A mild and effective oxidant for this purpose is N-chlorosuccinimide (NCS).[6] The reaction is typically carried out at ambient temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Upon completion of the reaction, the product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the final product, 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one.

| Parameter | Proposed Value | Rationale / Reference |

| 2,6-Diaminopyrimidin-4(3H)-one | 1.0 eq | Starting material |

| Potassium Thiocyanate (KSCN) | 1.2-1.5 eq | Thiocyanate source[6] |

| N-Chlorosuccinimide (NCS) | 1.0-1.2 eq | Oxidant to generate electrophile[6] |

| Solvent | Methanol or Ethanol/Water | Good solubility for reactants |

| Reaction Temperature | Ambient | Mild conditions are often sufficient[6] |

| Reaction Time | 2-24 hours | To be optimized by monitoring |

Table 2: Proposed reaction parameters for the thiocyanation of 2,6-diaminopyrimidin-4(3H)-one.

This technical guide outlines a robust and scientifically sound proposed pathway for the synthesis of 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one. The two-stage approach, commencing with the well-documented synthesis of the 2,6-diaminopyrimidin-4(3H)-one precursor followed by a proposed electrophilic thiocyanation, offers a logical and feasible route for obtaining this novel compound. The provided experimental protocols and reaction parameters serve as a strong foundation for researchers to embark on the synthesis of this and related pyrimidine derivatives, paving the way for further exploration of their chemical and biological properties.

References

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. Available at: [Link]

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents.

-

2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]

-

A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds - Semantic Scholar. Available at: [Link]

-

Electrophilic Thiocyanation of Aromatic, Heteroaromatic and Aliphatic Compounds: A Novel Perspective on Recent Advances | Request PDF - ResearchGate. Available at: [Link]

-

A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds - Taylor & Francis Online. Available at: [Link]

-

(A) Thiocyanates as synthetic precursors of different functionalities... - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one: Physicochemical Properties, Synthesis, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer predictive insights into its physicochemical properties, a proposed synthetic route, and its potential as a therapeutic agent.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine and its derivatives are fundamental building blocks in numerous biological processes and have been a cornerstone of medicinal chemistry for decades.[1][2] Their presence in the nucleobases of DNA and RNA underscores their biocompatibility and versatility. The 2,6-diaminopyrimidin-4(3H)-one core, in particular, is a privileged scaffold found in a variety of biologically active molecules, including inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious disease therapy.[3] The introduction of a thiocyanate (-SCN) group at the 5-position is anticipated to modulate the electronic and steric properties of the pyrimidine ring, potentially leading to novel biological activities. Thiocyanate-containing compounds are known to exhibit a range of pharmacological effects, including anticancer and antimicrobial properties.[4][5][6]

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is characterized by a pyrimidine ring substituted with two amino groups, a carbonyl group, and a thiocyanate group.

Caption: Chemical structure of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one.

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. In the absence of direct experimental data, we can predict these properties based on the compound's structure and data from similar molecules.

Table 1: Predicted Physicochemical Properties of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

| Property | Predicted Value | Rationale and Methodology |

| Molecular Formula | C₅H₅N₅OS | Based on chemical structure. |

| Molecular Weight | 183.19 g/mol | Calculated from the molecular formula. |

| Solubility | Low in water, soluble in polar organic solvents (e.g., DMSO, DMF). | The pyrimidine core with multiple nitrogen and oxygen atoms provides some polarity. However, the overall structure is expected to have limited aqueous solubility, a common characteristic of many heterocyclic compounds. Experimental determination using the shake-flask method is recommended for confirmation.[7][8][9] |

| pKa | Basic pKa ~3-5; Acidic pKa ~8-10 | The amino groups are expected to be basic, while the amide proton is acidic. The exact values are influenced by the electron-withdrawing nature of the thiocyanate and carbonyl groups. Computational methods, such as those employing density functional theory (DFT), can provide more precise estimations.[10][11][12][13] |

| LogP | 0.5 - 1.5 | The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of polar amino and carbonyl groups is balanced by the heterocyclic ring and the thiocyanate moiety. This predicted range suggests moderate lipophilicity, which is often favorable for drug absorption. Computational tools like cLogP can be used for initial estimation.[14][15][16][17] |

| Stability | Potentially unstable in aqueous solutions, especially at non-neutral pH. | The thiocyanate group can be susceptible to hydrolysis, which may be accelerated in acidic or basic conditions. The stability should be assessed experimentally using techniques like HPLC over a range of pH values and temperatures.[3][18][19][20] |

Proposed Synthetic Pathway

A plausible synthetic route to 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one involves a multi-step process starting from readily available precursors. The key steps are the formation of the diaminopyrimidinone core followed by functionalization at the 5-position.

Caption: Proposed synthetic workflow for 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one.

Experimental Protocol:

Step 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one

This step follows a well-established condensation reaction.[21][22][23]

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution.

-

To this mixture, add ethyl cyanoacetate dropwise while maintaining the temperature.

-

Reflux the reaction mixture for several hours.

-

Cool the mixture and neutralize with acetic acid to precipitate the product.

-

Filter, wash with water and ethanol, and dry to obtain 2,6-diaminopyrimidin-4(3H)-one.

Step 2: Synthesis of 2,6-Diamino-5-bromopyrimidin-4(3H)-one

Halogenation at the electron-rich 5-position is a common strategy for pyrimidine functionalization.

-

Dissolve 2,6-diaminopyrimidin-4(3H)-one in a suitable solvent such as dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash thoroughly with water, and dry to yield 2,6-diamino-5-bromopyrimidin-4(3H)-one.

Step 3: Synthesis of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

The final step involves a nucleophilic substitution of the bromide with a thiocyanate anion.[24]

-

Dissolve 2,6-diamino-5-bromopyrimidin-4(3H)-one in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Add an excess of potassium thiocyanate (KSCN).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the amine protons and the N-H proton of the pyrimidine ring. The chemical shifts will be influenced by the surrounding functional groups. |

| ¹³C NMR | Resonances for the five carbon atoms in the molecule, including the characteristic signal for the thiocyanate carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching (amines and amide), C=O stretching (amide), and the sharp, intense C≡N stretching of the thiocyanate group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| UV-Vis Spectroscopy | The pyrimidine ring system is expected to show characteristic UV absorption maxima. This can be useful for quantitative analysis.[25] |

| Elemental Analysis | Confirmation of the empirical formula (C₅H₅N₅OS) by determining the percentage composition of C, H, N, and S. |

Potential Biological Activity and Therapeutic Applications

The unique structural features of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one suggest several potential avenues for therapeutic application.

Sources

- 1. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peerj.com [peerj.com]

- 13. repositum.tuwien.at [repositum.tuwien.at]

- 14. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 17. acdlabs.com [acdlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. reddit.com [reddit.com]

- 21. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one CAS number 22288-75-1

An In-Depth Technical Guide to 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Landscape of a Privileged Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a multitude of synthetic drugs. Within this vast chemical space, 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one (CAS Number: 22288-75-1) emerges as a compound of significant interest. Its structure marries the 2,4-diaminopyrimidine pharmacophore, renowned for its role in dihydrofolate reductase (DHFR) inhibition, with a reactive thiocyanate group at the C5 position. This unique combination suggests a rich potential for biological activity, positioning it as a compelling candidate for investigation in oncology, infectious diseases, and beyond.

This guide provides a comprehensive technical overview of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one, moving from its fundamental properties to a proposed synthetic pathway and a detailed exploration of its predicted biological activities and mechanisms of action. The insights herein are synthesized from established chemical principles and data from closely related analogues, offering a robust framework for future research and development.

Physicochemical Properties and Structural Attributes

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and drug development. The key identifiers and calculated properties for 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one are summarized below.

| Property | Value | Source |

| CAS Number | 22288-75-1 | Sinfoo Biotech[1] |

| Molecular Formula | C₅H₅N₅OS | Sinfoo Biotech[1] |

| Molecular Weight | 183.19 g/mol | Sinfoo Biotech[1] |

| IUPAC Name | 2,6-Diamino-5-thiocyanato-1H-pyrimidin-4-one | ChemSrc[2] |

| Synonyms | 2,4-Diamino-6-hydroxy-5-thiocyanopyrimidine | ChemSrc[2] |

Proposed Synthetic Pathway and Experimental Protocols

Caption: Proposed two-step synthesis of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one.

Step 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one

The synthesis of the pyrimidine core is based on the well-documented Traube pyrimidine synthesis. This involves the base-catalyzed condensation of guanidine with an active methylene compound, in this case, ethyl cyanoacetate.

Protocol:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Reaction with Ethyl Cyanoacetate: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes.

-

Addition of Guanidine: Add a solution of guanidine hydrochloride (1 equivalent) in ethanol to the reaction mixture.

-

Reflux: Heat the resulting mixture to reflux for 4-6 hours. A precipitate will form as the reaction progresses.[3][4]

-

Isolation and Purification: After cooling, filter the solid product and wash it with cold ethanol. Dissolve the crude product in hot water and acidify with acetic acid to a pH of approximately 7. The purified 2,6-diaminopyrimidin-4(3H)-one will precipitate upon cooling. Filter the product, wash with water, and dry under vacuum.

Step 2: Electrophilic Thiocyanation

The pyrimidine ring of 2,6-diaminopyrimidin-4(3H)-one is highly activated towards electrophilic substitution at the C5 position due to the electron-donating effects of the two amino groups and the hydroxyl group. This allows for direct and regioselective introduction of the thiocyanate group. A common method for this transformation is the use of a thiocyanate salt with an oxidizing agent to generate an electrophilic thiocyanating species in situ.[5][6]

Protocol:

-

Dissolution of Starting Material: Suspend 2,6-diaminopyrimidin-4(3H)-one (1 equivalent) in a suitable solvent such as methanol or dimethylformamide (DMF) in a reaction flask.

-

Addition of Thiocyanate Source: Add ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) (1.1 equivalents) to the suspension.

-

Initiation of Reaction: Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise. The NBS oxidizes the thiocyanate anion to an electrophilic species that readily attacks the electron-rich pyrimidine ring.[6]

-

Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water to remove any unreacted salts and succinimide, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Biological Activity and Mechanism of Action

The structural features of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one strongly suggest potential biological activities, particularly as an antimicrobial and anticancer agent, likely mediated through the inhibition of dihydrofolate reductase (DHFR).

Primary Predicted Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore found in numerous DHFR inhibitors, including the antibacterial drug trimethoprim and the anticancer agent methotrexate.[1][7] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[8]

Mechanism of Inhibition:

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is predicted to act as a competitive inhibitor of DHFR. Its diaminopyrimidine core can mimic the binding of the natural substrate, dihydrofolate, to the active site of the enzyme. The amino groups at positions 2 and 6 can form key hydrogen bonds with conserved amino acid residues in the DHFR active site, leading to potent inhibition of the enzyme's activity.[9][10] By blocking the production of THF, the compound would starve rapidly dividing cells, such as bacteria or cancer cells, of the necessary building blocks for DNA synthesis, ultimately leading to cell death.[1]

Caption: Predicted mechanism of action via DHFR inhibition.

Potential Antimicrobial and Antiviral Activity

The thiopyrimidine scaffold is associated with a broad spectrum of antimicrobial activities. Numerous studies have demonstrated that thiopyrimidine derivatives exhibit significant antibacterial and antifungal properties.[11][12][13] The thiocyanate group in 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one may contribute to this activity through various mechanisms, including disruption of microbial metabolic pathways or interference with cellular redox balance.

Furthermore, 5-thiocyanatopyrimidine nucleosides have been reported to possess antiviral activity.[14][15] This suggests that the title compound could also be a candidate for antiviral screening, potentially interfering with viral replication processes.

Future Directions and Research Opportunities

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one represents a promising, yet underexplored, molecule. The synthetic route proposed herein provides a clear path for its preparation, enabling further investigation into its biological properties. Key future research directions should include:

-

Confirmation of Synthesis and Structural Characterization: The proposed synthesis should be carried out, and the structure of the final compound confirmed using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Evaluation: The compound should be screened for its inhibitory activity against DHFR from various sources (e.g., bacterial, protozoal, and human) to determine its potency and selectivity. Comprehensive antimicrobial and anticancer screening against a panel of relevant cell lines is also warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at the C5 position and the amino groups would provide valuable insights into the structure-activity relationships and could lead to the development of more potent and selective agents.

Conclusion

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is a strategically designed molecule that combines the proven pharmacophore of a DHFR inhibitor with the versatile thiocyanate functional group. Based on a wealth of evidence from related compounds, it holds significant potential as a lead compound for the development of new antimicrobial and anticancer therapies. This technical guide provides the foundational knowledge and experimental framework necessary to unlock the full potential of this intriguing pyrimidine derivative.

References

- Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Rezayati, S., & Ramazani, A. (2020). A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds. Tetrahedron, 76(34), 131382.

- Kumari, A., Singh, R. K., & Singh, R. M. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Organic & Biomolecular Chemistry, 20(8), 1621-1651.

- Thiocyanation of pyrazolo[1,5-a]pyrimidines 129. (n.d.).

- Al-Ostath, A. I., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(15), 5851.

- Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-376.

- Nagamachi, T., Fourrey, J. L., Torrence, P. F., Waters, J. A., & Witkop, B. (1974). Synthesis, chemistry, and biological activity of 5-thiocyanatopyrimidine nucleosides as potential masked thiols. Journal of Medicinal Chemistry, 17(4), 403-406.

- Extension to the thiocyanation of the N-pyrimidine carbazole 3 and the benzo[h]quinoline 5. Reaction conditions. (n.d.).

- Rezayati, S., & Ramazani, A. (2020). A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds.

- Development of Promising Thiopyrimidine-Based Anti-cancer and Antimicrobial Agents: Synthesis and QSAR Analysis. (2018). Mini-Reviews in Medicinal Chemistry, 18(14), 1213-1226.

- Thiopyrimidine derivatives: Synthesis and antibacterial activity. (2012). Pharmaceutical Chemistry Journal, 46(2), 92-95.

- 2,4-DIAMINO-6-HYDROXY-5-THIOCYANOPYRIMIDINE. (n.d.). ChemSrc.

- An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (2023). Molbank, 2023(2), M1634.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2022). Journal of King Saud University - Science, 34(3), 101881.

- Kokorekin, V. A., Neverov, S. V., Kuzina, V. V., & Petrosyan, V. A. (2020). A New Method for the Synthesis of 3-Thiocyanatopyrazolo[1,5-a]pyrimidines. Molecules, 25(21), 5038.

- Dihydrofolate reductase inhibitor. (n.d.). In Wikipedia.

- Electrophilic Thiocyanation of Aromatic, Heteroaromatic and Aliphatic Compounds: A Novel Perspective on Recent Advances. (n.d.).

- A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds. (2020). Semantic Scholar.

- De Clercq, E., Torrence, P. F., Waters, J. A., & Witkop, B. (1975). Antiviral activity of 5-thiocyanatopyrimidine nucleosides. Biochemical Pharmacology, 24(23), 2171-2175.

- Dihydrofolate reductase inhibitors. (2023).

- What are DHFR inhibitors and how do they work? (2024).

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).

- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). Scientific Reports, 14(1), 3799.

- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).

- Pyrimidine analogues.

- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals.

- 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.

- 2,4-Diamino-6-hydroxypyrimidine synthesis. (n.d.). ChemicalBook.

- Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide. (n.d.). Benchchem.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2014). Molecules, 19(12), 20496-20519.

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. (n.d.). Googleapis.com.

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2019). Molecules, 24(18), 3362.

- The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1968). Journal of the Chemical Society C: Organic.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules, 23(11), 2776.

- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules, 26(21), 6673.

Sources

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, chemistry, and biological activity of 5-thiocyanatopyrimidine nucleosides as potential masked thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral activity of 5-thiocyanatopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, focusing on the well-established biological activities of the 2,6-diaminopyrimidin-4-one scaffold. Drawing upon evidence of this core's role in kinase and dihydrofolate reductase inhibition, we postulate a primary mechanism of action for the title compound and delineate a detailed experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The 2,6-Diaminopyrimidin-4-one Scaffold as a Privileged Structure

The 2,6-diaminopyrimidin-4-one core is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets through a network of hydrogen bond donors and acceptors. This scaffold is a key component in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Notably, derivatives of this core have been extensively investigated as inhibitors of various enzymes, particularly kinases and dihydrofolate reductase (DHFR).

The title compound, 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one, introduces a unique 5-thiocyanato substituent, a group known for its versatile chemical reactivity and potential to modulate biological activity. This guide will explore the implications of this substitution on the established pharmacology of the parent scaffold.

Established Biological Activity of the 2,6-Diaminopyrimidin-4-one Core

Kinase Inhibition: A Prominent Mechanism

A significant body of research highlights the 2,6-diaminopyrimidin-4-one scaffold as a potent hinge-binding motif for various protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One notable example is the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Structure-based drug design has led to the identification of 2,6-diaminopyrimidin-4-one derivatives as potent and selective IRAK4 inhibitors[1][2][3]. For instance, a compound from this class exhibited an IC50 of 27 nM for IRAK4 with excellent selectivity against a large panel of other kinases[1][3]. The pyrimidinone core typically forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Diagram 1: Generalized Kinase Inhibition by the 2,6-Diaminopyrimidin-4-one Scaffold

Caption: Competitive inhibition of ATP binding by the 2,6-diaminopyrimidin-4-one scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,6-diaminopyrimidine moiety is also a classical pharmacophore found in inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. A notable example is a derivative, N-(4-(2-trans-(((2,6-Diamino-4(3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic acid, which has been reported as a potent DHFR inhibitor with a Ki of 12 nM[4]. The cell growth inhibitory activity of this compound was directly attributed to its inhibition of DHFR[4].

The Role of the 5-Thiocyanato Substituent: A Mechanistic Hypothesis

The introduction of a thiocyanate (-SCN) group at the 5-position of the 2,6-diaminopyrimidin-4-one core is expected to significantly influence its biological activity. The thiocyanate group is an ambident nucleophile and can also act as an electrophile at the carbon atom, suggesting the potential for both non-covalent and covalent interactions with biological targets.

Putative Mechanism of Action: Kinase Inhibition

Based on the prevalence of kinase inhibition among 2,6-diaminopyrimidin-4-one derivatives, we hypothesize that 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one primarily acts as a kinase inhibitor. The thiocyanate group could contribute to this activity in several ways:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the thiocyanate group can alter the electronic distribution of the pyrimidine ring, potentially enhancing its interaction with the kinase hinge region.

-

Novel Interactions: The linear geometry and the nitrogen and sulfur atoms of the thiocyanate group could form additional hydrogen bonds or other non-covalent interactions with residues in the ATP-binding pocket, thereby increasing binding affinity and selectivity.

-

Covalent Inhibition: The electrophilic carbon of the thiocyanate group could potentially react with nucleophilic residues (e.g., cysteine) in or near the ATP-binding site, leading to irreversible inhibition. While less common than other covalent warheads, this possibility should not be discounted.

Diagram 2: Hypothesized Interaction of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one with a Kinase Active Site

Caption: Proposed interactions of the title compound within a kinase active site.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one, a systematic experimental approach is required.

Step 1: Broad Kinase Panel Screening

Objective: To identify the primary kinase target(s) of the compound.

Methodology:

-

Compound Preparation: Synthesize and purify 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one.

-

Kinase Panel Assay: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases).

-

Data Analysis: Identify kinases with significant inhibition (e.g., >70% inhibition) for further investigation.

Step 2: Determination of Inhibitory Potency (IC50)

Objective: To quantify the inhibitory potency of the compound against the identified hit kinases.

Methodology:

-

Assay Setup: Perform in vitro kinase assays for the hit kinases using a suitable substrate and ATP concentration.

-

Dose-Response Curve: Generate a dose-response curve by incubating the kinase with a serial dilution of the compound.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.

| Parameter | Description | Example Value |

| Kinase Target | The specific kinase being assayed. | e.g., IRAK4 |

| Substrate | The peptide or protein phosphorylated by the kinase. | e.g., Myelin Basic Protein |

| ATP Concentration | The concentration of ATP used in the assay. | e.g., 10 µM (approx. Km) |

| Compound Concentration Range | The range of inhibitor concentrations tested. | e.g., 0.1 nM to 100 µM |

| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. | To be determined |

Step 3: Cellular Assays to Confirm Target Engagement

Objective: To determine if the compound inhibits the target kinase in a cellular context.

Methodology:

-

Cell Line Selection: Choose a cell line where the target kinase signaling pathway is active.

-

Western Blot Analysis: Treat the cells with the compound and stimulate the pathway. Analyze the phosphorylation status of a known downstream substrate of the target kinase by Western blot. A reduction in phosphorylation would indicate target engagement.

-

Cell Viability/Proliferation Assays: Assess the effect of the compound on the viability or proliferation of cancer cell lines known to be dependent on the target kinase.

Diagram 3: Experimental Workflow for Mechanism of Action Validation

Caption: A streamlined workflow for validating the kinase inhibitory mechanism.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is currently unavailable, a strong hypothesis can be formulated based on the well-documented activities of its core scaffold. The most probable mechanism is the inhibition of one or more protein kinases, with the 5-thiocyanato group playing a crucial role in modulating potency and selectivity.

The proposed experimental workflow provides a clear path to test this hypothesis and to identify the specific molecular target(s). Elucidation of the precise mechanism of action will be critical for the future development of this compound as a potential therapeutic agent. Further studies should also investigate the potential for DHFR inhibition and explore the reactivity of the thiocyanate group to determine if covalent interactions play a role in its biological activity.

References

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. PubMed. [Link]

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ResearchGate. [Link]

-

Recent advances in the chemistry of organic thiocyanates. ResearchGate. [Link]

-

Some Thiocyanate Containing Heterocyclic Compounds: Synthesis, Bioactivity and Molecular Docking Study. ResearchGate. [Link]

-

Organic thiocyanates. Wikipedia. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

2,6-diamino-5-nitropyrimidin-4(3H)-one. PubChem. [Link]

-

Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. MDPI. [Link]

-

ChemInform Abstract: Synthesis and Biological Evaluation of N-(4-(2-trans-(((2,6-Diamino-4(3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic Acid ( I), a Novel 5-Thiapyrimidinone Inhibitor of Dihydrofolate Reductase. ResearchGate. [Link]

-

Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

-

[Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. PubMed. [Link]

-

2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE. GSIS. [Link]

Sources

- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Biological activity of 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one derivatives

An In-Depth Technical Guide to the Biological Activity of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids and various therapeutic agents.[1] The 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one core, in particular, represents a privileged structure, offering a unique combination of hydrogen bonding capabilities and reactive sites for chemical modification. The introduction of the thiocyanate (-SCN) group at the C5 position further enhances its chemical diversity and biological potential. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts.

The Core Scaffold: Physicochemical Properties and Synthetic Overview

The 2,6-diaminopyrimidin-4(3H)-one molecule is an aromatic heterocyclic compound that can exist in different tautomeric forms, though it predominantly adopts the 3H-tautomer.[2] This structure is rich in hydrogen bond donors and acceptors, making it an ideal candidate for interacting with biological targets such as enzymes and protein receptors.

The synthesis of derivatives often begins with the construction of the pyrimidine ring, followed by functionalization. A common approach involves the cyclization of precursors like 1-amino-1-cyanamino-2,2-dicyanoethylene to form a 2-chloro-4,6-diamino-5-cyanopyrimidine intermediate.[3] This intermediate then serves as a versatile platform for introducing various substituents through nucleophilic substitution reactions, allowing for the generation of a diverse library of compounds for biological screening.[3]

Anticancer Activity: Mechanisms and Efficacy

Derivatives of the pyrimidine core, especially thienopyrimidines (a fused ring system), have demonstrated significant potential as anticancer agents.[4][5] Their efficacy stems from the ability to induce cell death in cancer cells through multiple pathways, often with selectivity over normal, healthy cells.

Mechanisms of Action

The anticancer effects of these compounds are multifactorial, primarily involving the induction of apoptosis, oxidative stress, and mitotic catastrophe.

-

Apoptosis Induction: Many pyrimidine derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the Bcl-2 family.[6] For instance, certain cyanopyrimidine derivatives have been shown to act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2, thereby promoting the apoptotic cascade.[6]

-

Oxidative Stress: Some derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[4] Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. The altered mitochondrial membrane potential is a key event in this process, suggesting that mitochondria are a primary target.[7]

-

Mitotic Catastrophe: When apoptosis is compromised, some thienopyrimidine derivatives can induce an alternative cell death mechanism known as mitotic catastrophe.[4] This occurs when cells attempt to divide with damaged DNA or dysfunctional mitotic machinery, leading to aberrant mitosis and subsequent cell death.

Caption: Proposed anticancer mechanisms of pyrimidine derivatives.

Quantitative Efficacy Data

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell viability.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidine (6j) | HCT116 (Colon) | 0.6 - 1.2 | [4] |

| Thieno[2,3-d]pyrimidine (6j) | A2780 (Ovarian) | 0.6 - 1.2 | [4] |

| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 | [8] |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 | [8] |

| Thieno[2,3-d]pyrimidine (14) | MCF7 (Breast) | 22.12 | [5] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i) | MCF-7 (Breast) | 0.33 | [7] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i) | HeLa (Cervical) | 0.52 | [7] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Spectrum and Potency

The thiocyanate functional group is known to be present in various organic compounds with potent biological activities, including antimicrobial effects.[9] Pyrimidine derivatives incorporating this group have shown promise as novel antibacterial and antifungal agents.[10][11]

Spectrum of Activity and Structure-Activity Relationship (SAR)

Studies have shown that thiopyrimidine derivatives exhibit a broad spectrum of activity.[10][12]

-

Antibacterial: These compounds are often more effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) than Gram-negative bacteria (e.g., Escherichia coli).[10][13] The resistance of Gram-negative bacteria is often attributed to their outer membrane, which acts as a permeability barrier. Some halogenated allylic thiocyanates have shown high activity, even against methicillin-resistant S. aureus (MRSA).[9]

-

Antifungal: Significant activity against fungal pathogens like Candida albicans and Candida parapsilosis has also been reported.[9][12]

-

SAR: The antimicrobial potency is highly dependent on the substituents on the pyrimidine ring. For example, a methoxy group at the para position of a phenyl substituent can enhance antibacterial activity, whereas chloro, bromo, and methyl groups may decrease it.[13]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Efficacy Data

The antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC in µM or Inhibition Zone in mm) | Reference |

| Allylic Thiocyanates (2k, 2l, 2m) | S. aureus | 3 - 6 µM | [9] |

| Allylic Thiocyanates (2k, 2m) | Candida species | 6 - 25 µM | [9] |

| Thienopyrimidine-sulfadiazine hybrid (4ii) | S. aureus | 15 mm zone | [12] |

| Thienopyrimidine-sulfadiazine hybrid (4ii) | E. coli | 18 mm zone | [12] |

| Thienopyrimidine-sulfadiazine hybrid (4ii) | C. albicans | 62.5 µg/mL | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of a compound against bacteria.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin can also be used for easier visualization.

Enzyme Inhibition: A Key Therapeutic Strategy

The structural similarity of pyrimidines to natural purines makes them excellent candidates for designing enzyme inhibitors.[10] Inhibition of specific enzymes is a cornerstone of modern pharmacology, underlying the action of many drugs.[14]

-

Targeted Inhibition: Thienopyrimidine derivatives have been synthesized as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in inflammatory responses and cancer progression. These compounds were found to inhibit STAT3 phosphorylation with IC₅₀ values in the low micromolar to sub-micromolar range (0.32-5.73 µM).[15]

-

Mechanism of Inhibition: Enzyme inhibitors can act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition.[14][16] Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate.[17] This type of inhibition can often be overcome by increasing the substrate concentration.[17] The precise mode of action for many pyrimidine derivatives is an active area of research.

Caption: Diagram of a competitive enzyme inhibition mechanism.

Conclusion and Future Outlook

Derivatives of 2,6-diamino-5-thiocyanatopyrimidin-4(3H)-one are a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation. The core scaffold is amenable to extensive chemical modification, providing a rich platform for structure-activity relationship studies and lead optimization.

Future research should focus on:

-

In Vivo Studies: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and toxicity.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and drug-like properties.

-

Exploring New Therapeutic Areas: Given their diverse activities, these derivatives could be screened for other applications, such as anti-inflammatory or antiviral agents.[10][12]

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology and infectious diseases.

References

- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). European Journal of Medicinal Chemistry, 138, 1053-1065.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.

- Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. (n.d.). Source not available.

- Thiopyrimidine derivatives: Synthesis and antibacterial activity. (n.d.). ResearchGate.

- Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. (n.d.). ResearchGate.

- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies.

- Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). PubMed.

- Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. (2017). Arkivoc, 2017(5), 229-243.

- Thiopyrimidine derivatives: synthesis and antibacterial activity. (n.d.). Semantic Scholar.

- Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. (n.d.). PubMed.

- Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (2019). Chemical Biology & Drug Design.

- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Mini-Reviews in Medicinal Chemistry, 22.

- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (n.d.). ResearchGate.

- Biochemistry | Enzyme Inhibition. (2017). YouTube.

- Competitive inhibition. (n.d.). Khan Academy.

- Enzyme Inhibitor – Enzymes and Enzyme Kinetics. (2018). YouTube.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]

- 13. Thiopyrimidine derivatives: synthesis and antibacterial activity | Semantic Scholar [semanticscholar.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Khan Academy [khanacademy.org]

Potential therapeutic targets of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Foreword: From Privileged Scaffold to Rational Drug Candidate

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrimidine core is undoubtedly one such structure, forming the backbone of numerous approved drugs across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] Its synthetic tractability and its capacity to form critical hydrogen bond interactions with biological targets make it a cornerstone of drug design.[2]

This guide focuses on a specific, yet under-investigated molecule: 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one (CAS: 22288-75-1).[3] While direct biological data on this compound is sparse, its constituent parts—the 2,6-diaminopyrimidinone core and the electrophilic thiocyanate group—provide a compelling basis for a hypothesis-driven investigation into its therapeutic potential. The diaminopyrimidine moiety is a well-established pharmacophore known to target ATP-binding sites in kinases, while the thiocyanate group offers intriguing possibilities for unique molecular interactions and covalent modulation of target proteins.[4][5]

This document is structured not as a review of existing data, but as a strategic whitepaper. It outlines a phased, logical, and technically detailed research plan designed to systematically identify and validate the potential therapeutic targets of this promising compound. We will proceed from broad, in silico predictions to specific biochemical and cellular validation, providing the causal reasoning behind each experimental choice—a roadmap for any research team aiming to unlock the potential of this molecule.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The therapeutic potential of a small molecule is encoded in its structure. A rigorous analysis of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one allows us to formulate several primary hypotheses regarding its mechanism of action.

-

The Kinase Inhibitor Hypothesis : The 2,4-diaminopyrimidine substructure is a classic "hinge-binding" motif found in a multitude of ATP-competitive kinase inhibitors.[1] The two amino groups can act as hydrogen bond donors, mimicking the adenine portion of ATP to anchor the molecule in the kinase hinge region. This suggests that the compound's primary targets may be within the human kinome.

-

The Dihydrofolate Reductase (DHFR) Inhibitor Hypothesis : Diaminopyrimidine structures are also central to antifolate drugs that inhibit DHFR, an enzyme critical for nucleotide synthesis in both mammals and microbes.[6][7] This opens a potential therapeutic avenue in oncology and infectious diseases.

-

The Covalent/Reactive Moiety Hypothesis : The thiocyanate (-SCN) group is an interesting functional group. It is a pseudohalogen and can act as a leaving group or participate in nucleophilic substitution reactions. In the biological context, it could potentially react with nucleophilic residues (like cysteine) in a protein's active site, leading to covalent and irreversible inhibition. Furthermore, thiocyanate is a substrate for peroxidases, which could lead to the formation of reactive species like hypothiocyanous acid (HOSCN), known for its microbicidal and signaling properties.[5][8]

Based on these hypotheses, a primary focus on oncology and kinase inhibition presents the most immediate and well-supported path for investigation.

Part 2: A Phased Strategy for Target Identification and Validation

We propose a multi-phase workflow to systematically test our primary hypothesis that 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one acts as a kinase inhibitor. This strategy is designed to be efficient, moving from broad computational screening to highly specific cellular validation.

Phase 1: In Silico Profiling and Target Hypothesis Generation

The objective of this phase is to computationally screen the compound against a large panel of known protein structures to generate a short list of high-probability targets, conserving resources before committing to wet lab experiments.

-

Ligand Preparation :

-

The 2D structure of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is drawn using chemical drawing software (e.g., ChemDraw).

-

The structure is converted to a 3D format (.sdf or .mol2).

-

Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable 3D conformation.

-

-

Protein Preparation :

-

A library of high-resolution crystal structures of human kinases (e.g., from the Protein Data Bank - PDB) is compiled. Focus should be on kinases implicated in cancer, such as EGFR, PI3K, mTOR, and CDKs.[9][10]

-

Using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard), water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and bond orders are assigned. The ATP-binding site is defined as the docking grid.

-

-

Docking Simulation :

-

A docking algorithm (e.g., Glide, AutoDock Vina) is used to predict the binding pose and affinity of the compound within the active site of each kinase.

-

The primary output is a "docking score" (e.g., in kcal/mol), which estimates the binding free energy. A lower score indicates a more favorable interaction.

-

-

Analysis and Target Selection :

-

The results are ranked by docking score.

-

The binding poses for the top-scoring kinases are visually inspected to ensure that the interactions are chemically sensible (e.g., the diaminopyrimidine forms hydrogen bonds with the kinase hinge region).

-

A list of the top 5-10 candidate kinases is selected for biochemical validation.

-

Caption: Workflow for computational target identification.

| Target Kinase (PDB ID) | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge) |

| PI3K (e.g., 4JPS) | -10.5 | Val851 |

| mTOR (e.g., 4JT6) | -9.8 | Val2240 |

| CDK2 (e.g., 1HCK) | -8.9 | Leu83 |

| EGFR (e.g., 2J6M) | -8.5 | Met793 |

| DHFR (e.g., 1DLS) | -7.2 | Ile7, Ala9 |

Phase 2: In Vitro Biochemical Validation

This phase aims to confirm the computational predictions through direct biochemical assays, determining the compound's potency and affinity for the prioritized kinase targets.

-

Assay Principle : A luminescent kinase assay (e.g., Kinase-Glo®) is used, which measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.

-

Reagents :

-

Recombinant human kinase enzymes (top candidates from Phase 1).

-

Specific peptide substrates for each kinase.

-

ATP at a concentration near its Km for each enzyme.

-

Kinase-Glo® reagent.

-

Test Compound: 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one, serially diluted in DMSO.

-

-

Procedure :

-

In a 384-well plate, add kinase, substrate, and buffer.

-

Add the test compound across a range of concentrations (e.g., 10 µM to 1 nM). Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

-

Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

-

| Target Kinase | IC50 (nM) |

| PI3K | 50 |

| mTOR | 120 |

| CDK2 | 850 |

| EGFR | >10,000 |

Phase 3: Cellular Activity and On-Target Confirmation

After confirming biochemical potency, it is crucial to determine if the compound can enter cells, engage its intended target, and elicit a biological response.

-

Cell Lines : Select cancer cell lines known to be dependent on the activity of the top validated kinase targets (e.g., a PIK3CA-mutant breast cancer cell line like MCF-7 for a PI3K inhibitor).[11]

-

Procedure :

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Measure cell viability using an appropriate method (e.g., MTT assay or a luminescence-based assay like CellTiter-Glo®).

-

-

Analysis : Determine the GI50 (concentration for 50% growth inhibition) by plotting viability versus compound concentration.

-

Principle : This assay confirms target engagement in intact cells. When a protein binds to a ligand, its thermal stability increases.

-

Procedure :

-

Treat intact cancer cells with the test compound or a vehicle control.

-

Heat aliquots of the cell lysates to a range of different temperatures.

-

Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

-

Analyze the soluble protein fraction (supernatant) for the presence of the target kinase using Western blotting.

-

-

Analysis : In the presence of the binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.

Caption: Workflow for cellular validation of a lead compound.

Caption: Potential inhibition of the PI3K/mTOR pathway.

Part 3: Summary and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to elucidate the therapeutic targets of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one. By leveraging its structural similarities to known pharmacophores, we have prioritized the human kinome as a target class and detailed a phased experimental plan moving from computational screening to robust cellular validation.

Successful validation of a potent and selective kinase target would position this compound as a valuable lead for a drug discovery program. Subsequent steps would involve:

-

Lead Optimization : Modifying the structure to improve potency, selectivity, and drug-like properties (ADME).

-

In Vivo Efficacy Studies : Testing the optimized compound in animal models of cancer to demonstrate anti-tumor activity.

-

Mechanism of Covalent Inhibition : If evidence suggests covalent modification, detailed mass spectrometry studies would be required to identify the modified residue and confirm the mechanism.

The journey from a chemical structure to a clinical candidate is long and complex, but it begins with a sound, logical, and well-executed research plan. The framework presented here provides a clear path forward for unlocking the therapeutic promise of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one.

References

- BenchChem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.

- Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI.

- (n.d.). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). ACS Publications.

- (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications.

- (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- PubChem. (n.d.). 2,6-diamino-5-nitropyrimidin-4(3H)-one.

- (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.

- Apollo Scientific. (n.d.). 2,6-Diaminopyrimidin-4(3H)-one.

- (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.

- (n.d.). Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. PubMed.

- (n.d.). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC - PubMed Central.

- (n.d.). Synthesis and Biological Evaluation of N-(4-(2-trans-(((2,6-Diamino-4( 3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic Acid ( I), a Novel 5-Thiapyrimidinone Inhibitor of Dihydrofolate Reductase. ResearchGate.

- (n.d.). Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. PubMed.

- (n.d.). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.

- Sinfoo Biotech. (n.d.). 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one.

Sources

- 1. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one,(CAS# 22288-75-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]

An In-depth Technical Guide to 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one: From Foundational Principles to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

This guide delves into the scientific landscape surrounding 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one, a heterocyclic compound situated at the intersection of established pharmacophores and intriguing, yet underexplored, chemical functionalities. While direct, extensive literature on this specific molecule is sparse, its structural components—the 2,6-diaminopyrimidin-4-one core and the 5-thiocyanate substituent—are well-documented in medicinal chemistry. This guide, therefore, adopts a dual approach: a rigorous examination of the foundational chemistry and pharmacology of its constituent parts, coupled with a reasoned, evidence-based extrapolation to the specific properties and potential of the title compound. By bridging the known with the hypothetical, we aim to provide a comprehensive resource for researchers seeking to unlock the potential of this and related molecules.

I. The Legacy of the 2,6-Diaminopyrimidin-4-one Scaffold: A Foundation of Therapeutic Innovation